molecular formula C20H19N3O4S B3468771 N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3468771
M. Wt: 397.4 g/mol
InChI Key: CJGZSOHFBMSLKH-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a propanoylcarbamothioylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxy-4-nitroaniline with 1-benzofuran-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and acylation, to introduce the propanoylcarbamothioylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzofuran compounds.

Scientific Research Applications

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-{[(propionylamino)carbonothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
  • (6-methoxy-2-naphthyl) propanamide derivatives
  • (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate

Uniqueness

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring structure, combined with the methoxy and propanoylcarbamothioylamino groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-18(24)23-20(28)21-13-8-9-14(16(11-13)26-2)22-19(25)17-10-12-6-4-5-7-15(12)27-17/h4-11H,3H2,1-2H3,(H,22,25)(H2,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGZSOHFBMSLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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